4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol
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Overview
Description
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol is a complex organic compound characterized by the presence of two tetrazole rings and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This reaction leads to the formation of a geminal diseleno-substituted alkene, which can be further modified to introduce the tetrazole rings and phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole rings can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate
- 1,2-Diphenyl-2-(p-tolyl)vinyl phenyl-1H-pyrrole-2,5-dione
Uniqueness
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol is unique due to the presence of both tetrazole rings and a phenol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2,2-bis[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N8O/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(33)14-8-18)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15,33H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWQRFCNNVYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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